molecular formula C21H18N4O2S B2645784 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 1428374-99-5

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2645784
CAS RN: 1428374-99-5
M. Wt: 390.46
InChI Key: KIOSNCRRPIYKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing compounds that share a similar structural framework, emphasizing the incorporation of pyrazole and thiazole moieties. Studies demonstrate the synthesis of novel derivatives by engaging in reactions that introduce these heterocyclic units into the compound, providing a basis for understanding the chemical behavior and reactivity of such complex structures. For instance, the synthesis of novel thiazole derivatives by incorporating a pyrazole moiety demonstrates the intricate synthetic routes used to construct these compounds, confirmed through spectral and elemental analysis (Saravanan et al., 2010).

Antimicrobial and Antioxidant Activities

Several studies have focused on evaluating the biological activities of synthesized compounds, particularly their antimicrobial and antioxidant potentials. These investigations highlight the significance of structural modifications in enhancing biological activity. For example, compounds exhibiting significant anti-bacterial and anti-fungal activities were identified, showcasing the potential of these synthesized derivatives in contributing to the development of new antimicrobial agents (Saravanan et al., 2010). Additionally, coordination complexes constructed from pyrazole-acetamide derivatives have shown notable antioxidant activity, further underscoring the utility of these compounds in therapeutic contexts (Chkirate et al., 2019).

Anti-inflammatory and Analgesic Activities

Research into the pharmacological applications of these compounds reveals their potential in addressing inflammation and pain. The synthesis of novel N-substituted derivatives has led to the identification of molecules with promising anti-inflammatory activity, which could pave the way for the development of new anti-inflammatory drugs (Sunder et al., 2013). This is complemented by studies on thiazole derivatives that exhibited analgesic activities, further broadening the scope of therapeutic applications (Saravanan et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-20(22-16-7-6-14-3-1-4-15(14)11-16)13-24-8-9-25-18(21(24)27)12-17(23-25)19-5-2-10-28-19/h2,5-12H,1,3-4,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOSNCRRPIYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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